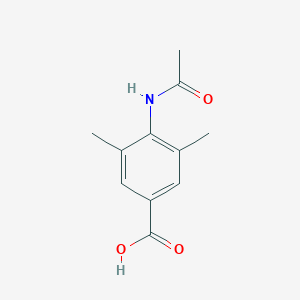

4-(Acetylamino)-3,5-dimethylbenzoic acid

Description

4-(Acetylamino)-3,5-dimethylbenzoic acid is a benzoic acid derivative featuring an acetylated amino group at the para position and methyl groups at the 3- and 5-positions of the aromatic ring. This substitution pattern confers unique physicochemical properties, including modulated hydrophobicity, steric effects, and electronic characteristics, which influence its solubility, reactivity, and biological interactions.

Properties

CAS No. |

91133-39-0 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-acetamido-3,5-dimethylbenzoic acid |

InChI |

InChI=1S/C11H13NO3/c1-6-4-9(11(14)15)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)(H,14,15) |

InChI Key |

MLDROYFTXVEVOV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)C(=O)O |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)C(=O)O |

Other CAS No. |

91133-39-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dimethylbenzoic Acid

- Structure: Lacks the 4-acetylamino group.

- Physicochemical Properties: Melting point: 168–171°C . Thermodynamics: Exhibits less negative ΔGw→o and ΔGw→c (water-to-octanol and water-to-cyclohexane transfer) compared to 2,6-dimethylbenzoic acid due to reduced steric hindrance and retained conjugation between the carboxyl group and aromatic ring . Self-association: Forms dimers in cyclohexane, leading to anomalously low ΔSw→c values .

2,6-Dimethylbenzoic Acid

- Structure : Methyl groups at ortho positions relative to the carboxyl group.

- Physicochemical Properties: Steric Effects: Twisted carboxyl group disrupts conjugation with the aromatic ring, increasing hydrophilicity (less negative ΔGw→o and ΔGw→c compared to 3,5-dimethyl isomer) . Thermodynamics: ΔHw→o is less negative due to reduced octanol interactions with the shielded carboxyl group .

- Biological Relevance: Enhanced water solubility but reduced lipophilicity compared to 4-(acetylamino)-3,5-dimethylbenzoic acid.

4-Amino-3,5-dimethylbenzoic Acid Methyl Ester

- Structure: Methyl ester derivative with a free amino group.

- Physicochemical Properties: Molecular formula: C10H13NO2 .

- Biological Relevance : Esterification may increase cell membrane penetration, altering pharmacological activity compared to the parent acid.

3,5-Diaminobenzoic Acid Dihydrochloride

- Structure: Two amino groups at 3- and 5-positions.

- Physicochemical Properties: Increased polarity due to protonated amino groups, leading to higher water solubility . Molecular formula: C7H9N2O2·2HCl .

- Biological Relevance : Enhanced solubility but reduced stability under acidic conditions compared to the acetylated derivative.

2-Methyl-acetanilide

- Structure : Acetamido group at the ortho position.

- Physicochemical Properties: Non-planar acetamido group increases hydrophilicity (less negative ΔGw→o and ΔGw→c compared to para isomers) . Thermodynamics: High ΔSw→o indicates greater disorder in octanol, suggesting weaker solute-solvent interactions .

- Biological Relevance: Ortho substitution reduces bioavailability compared to the para-substituted this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.